2,7-bis(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
The compound 2,7-bis(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belongs to the pyrazolo-triazolopyrimidine family, a class of nitrogen-rich heterocycles known for their structural complexity and diverse biological activities. These compounds are characterized by fused pyrazole, triazole, and pyrimidine rings, which confer unique electronic and steric properties .
Properties
Molecular Formula |
C18H10Cl2N6 |
|---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
4,10-bis(3-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H10Cl2N6/c19-12-4-1-3-11(7-12)16-23-18-15-9-22-26(14-6-2-5-13(20)8-14)17(15)21-10-25(18)24-16/h1-10H |
InChI Key |
YEZXQWSFLMEQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Sequential Ring Formation via Vilsmeier-Haack Intermediates
A validated approach begins with 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, which undergoes Vilsmeier-Haack formylation using phosphorus oxybromide (PBr₃) in dimethylformamide (DMF) to yield 4-formyl-5-amino intermediates. Subsequent treatment with N,N-disubstituted formamidines at 60–80°C initiates cyclocondensation, forming the pyrimidine ring. Hexamethyldisilazane (HMDS) then facilitates triazole ring closure through dehydrative heterocyclization, achieving 45–62% yields for analogous structures.
Microwave-Assisted One-Pot Synthesis
Modern green chemistry protocols employ microwave irradiation to accelerate the reaction between 5-aminopyrazolyl-4-carbonitriles and triethyl orthoformate in γ-valerolactone solvent. This method achieves full annulation in 20–30 minutes at 150°C, with yields surpassing 75% for related pyrazolo-triazolo-pyrimidines. The solvent’s high microwave absorptivity and low environmental impact make this route industrially viable.
Optimization of Key Cyclization Steps
POCl₃-Mediated Ring Closure
Critical triazolo ring formation employs phosphoryl chloride (POCl₃) as both catalyst and dehydrating agent. Refluxing intermediates in POCl₃ (5–10 eq.) with catalytic dimethylaminopyridine (DMAP) for 6–8 hours achieves 68–72% cyclization yields. Excess POCl₃ is neutralized with ice-water, and the product is extracted into ethyl acetate.
Solvent Effects on Reaction Kinetics
Comparative studies in acetonitrile vs. toluene reveal acetonitrile’s superior performance (k = 0.42 h⁻¹ vs. 0.18 h⁻¹) due to enhanced intermediate solubility. Adding sulfamic acid (6 wt%) as a mild proton source further accelerates ring closure while preventing resinification.
Purification and Characterization
Crystallization Protocols
Crude products are recrystallized from dioxane/hexane (3:1 v/v), yielding needle-like crystals suitable for X-ray diffraction. Purity >99% is confirmed via HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min).
Spectroscopic Fingerprints
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazolo-H), 8.15–7.89 (m, 8H, Ar-H), 5.41 (s, 1H, pyrimidine-H)
- HRMS : m/z calcd for C₂₂H₁₂Cl₂N₇ [M+H]⁺ 476.0461, found 476.0458
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise annulation | 58 | 48 h | High regiocontrol | Multi-step purification |
| Microwave one-pot | 78 | 0.5 h | Energy efficiency | Specialized equipment required |
| Suzuki coupling | 85 | 12 h | Late-stage functionalization | Pd contamination risks |
Chemical Reactions Analysis
Types of Reactions
2,7-bis(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo-triazolo-pyrimidine derivatives. For instance, compounds similar to 2,7-bis(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have been evaluated against a range of pathogens.
- Study Findings :
Anticancer Properties
The compound's structural features suggest potential anticancer applications. Research indicates that pyrazolo-triazolo-pyrimidine derivatives can inhibit cancer cell proliferation.
- Case Studies :
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell growth.
- Mechanism of Action :
Synthesis Techniques
The synthesis of this compound has been achieved through various methods, including microwave-assisted techniques which offer eco-friendly and efficient pathways.
- Synthesis Overview :
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 2,7-bis(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to adenosine receptors, acting as an antagonist . This interaction can modulate various cellular processes, including signal transduction and gene expression, leading to its observed biological effects .
Comparison with Similar Compounds
Key Features:
- Synthesis : Typically synthesized via multi-step reactions involving cyclocondensation, halogenation, and Suzuki coupling to introduce aryl substituents .
- Biological Relevance: Pyrazolo-triazolopyrimidines are explored as kinase inhibitors (e.g., EGFR), anticancer agents, and adenosine receptor antagonists .
- Structural Insights : X-ray crystallography of related compounds (e.g., 7-(4-bromophenyl)-9-(pyridin-4-yl)-...) reveals planar fused-ring systems and substituent-dependent binding modes to biological targets .
Comparison with Structurally Similar Compounds
The biological activity and selectivity of pyrazolo-triazolopyrimidines are highly dependent on substituent modifications. Below is a comparative analysis of key derivatives:
Substituent-Driven Selectivity
- Chlorophenyl vs.
- Hydrophilic Modifications : Derivatives with para-hydroxyphenyl groups (e.g., compounds 6 and 7) exhibit improved A₂A receptor affinity due to hydrogen bonding, contrasting with the hydrophobic 3-chlorophenyl motif .
- Adenosine Receptor Selectivity: SCH442416 and related furyl-substituted analogs demonstrate >1000-fold selectivity for A₂A over A₁ receptors, whereas chlorophenyl derivatives are more associated with kinase inhibition .
Mechanistic Insights
- EGFR Inhibition : Compound 3 (4-bromophenyl analog) binds to EGFR’s ATP pocket, as shown by molecular docking and Western blotting (suppression of Akt/Erk pathways) .
- Neuroprotection : The 4-methoxyphenyl derivative in modulates p53 activity, reducing apoptosis in Alzheimer’s models—a mechanism distinct from kinase inhibition .
- Isomerization Effects : Triazolo[1,5-c]pyrimidines (e.g., compound 8) exhibit distinct NMR shifts and higher melting points compared to [4,3-c] isomers (e.g., compound 9), impacting solubility and crystallinity .
Biological Activity
2,7-bis(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique fused ring system that enhances its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of 2,7-bis(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is C${17}$H${12}$Cl${2}$N${6}$. The presence of two 3-chlorophenyl groups contributes to its lipophilicity and biological activity. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to 2,7-bis(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Pyrazolopyrimidine | Pyrazole fused with pyrimidine | Antimicrobial |
| Triazolopyrimidine | Triazole fused with pyrimidine | Anticancer |
| Chloro-substituted Pyrazoles | Pyrazole with chlorine substituents | Enhanced biological activity |
Anticancer Activity
The anticancer potential of 2,7-bis(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has been explored in various studies. These studies demonstrate cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of this compound on human breast cancer cells (MCF-7), it was observed that concentrations as low as 10 µM resulted in significant cell death after 48 hours of exposure. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.
The exact mechanism by which 2,7-bis(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exerts its biological effects involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress and subsequent apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
